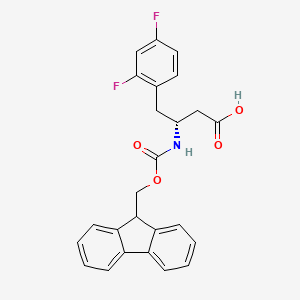

Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside de benzyle est un dérivé glucidique complexe. Il s'agit d'un glycoside formé par la liaison d'un groupe benzyle à un disaccharide composé d'unités de glucose et de galactose. Ce composé présente un intérêt significatif dans les domaines de la biochimie et de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications en glycochimie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside de benzyle implique généralement plusieurs étapes :

Protection des groupes hydroxyle : Les groupes hydroxyle des unités de glucose et de galactose sont protégés à l'aide de groupes protecteurs appropriés pour éviter les réactions indésirables.

Glycosylation : L'unité de glucose protégée est glycosylée avec l'unité de galactose à l'aide d'un donneur de glycosyle et d'un promoteur dans des conditions anhydres.

Déprotection : Les groupes protecteurs sont éliminés pour obtenir le disaccharide souhaité.

Benzylation : Le disaccharide est ensuite benzylé à l'aide de chlorure de benzyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de synthétiseurs automatisés, le criblage à haut débit des conditions réactionnelles et des techniques de purification telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside de benzyle peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés.

Réduction : Les groupes carbonylés peuvent être réduits à nouveau en groupes hydroxyle.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Réactifs tels que le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4) en conditions acides.

Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) en conditions anhydres.

Substitution : Réactifs tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) dans des solvants anhydres.

Principaux produits formés

Oxydation : Formation d'aldéhydes ou de cétones.

Réduction : Formation d'alcools primaires ou secondaires.

Substitution : Formation de divers dérivés benzyliques.

Applications De Recherche Scientifique

Le 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside de benzyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de glycosylation et la chimie des glucides.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et les processus de reconnaissance.

Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique dans le traitement de maladies telles que le cancer et les infections bactériennes.

Industrie : Utilisé dans la synthèse de glycoprotéines et d'autres biomolécules glycosylées.

Mécanisme d'action

Le mécanisme d'action du 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside de benzyle implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Le composé peut imiter les glycosides naturels et interférer avec des processus biologiques tels que l'activité enzymatique et la communication cellulaire. Les voies impliquées comprennent les voies de glycosylation et de transduction du signal.

Mécanisme D'action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets such as enzymes and receptors. The compound can mimic natural glycosides and interfere with biological processes such as enzyme activity and cell-cell communication. The pathways involved include glycosylation and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Acétamido-2-désoxy-4-O-(β-D-glucopyranosyl)-α-D-glucopyranoside de benzyle

- 2-Acétamido-2-désoxy-4-O-(β-D-mannopyranosyl)-α-D-glucopyranoside de benzyle

- 2-Acétamido-2-désoxy-4-O-(β-D-xylopyranosyl)-α-D-glucopyranoside de benzyle

Unicité

Le 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside de benzyle est unique en raison de sa liaison glycosidique spécifique et de la présence d'unités de glucose et de galactose. Cette unicité structurelle confère des propriétés biologiques distinctes et en fait un composé précieux pour l'étude de la glycosylation et des interactions glucides-protéines.

Propriétés

Formule moléculaire |

C21H31NO11 |

|---|---|

Poids moléculaire |

473.5 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1 |

Clé InChI |

SYUTXOZIXYNPMH-DWFGKLAWSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)

![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)

![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)

![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)

![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)

![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)